SC-58125 (CAS: 162054-19-5) is a diarylpyrazole-class pharmacological tool compound recognized for its extreme selectivity as a cyclooxygenase-2 (COX-2) inhibitor. With an established in vitro IC50 of approximately 0.04 µM for COX-2 and an IC50 exceeding 100 µM for COX-1, it provides a >2500-fold selectivity window[1]. In procurement and assay design, SC-58125 is primarily sourced as a definitive baseline comparator and positive control for isolating COX-2 mediated pathways in inflammation, oncology, and neurobiology. Its structural relationship to clinical coxibs, combined with its distinct time-dependent binding kinetics, makes it an essential reference standard for high-throughput screening and target validation workflows where off-target COX-1 interference must be strictly eliminated .
Substituting SC-58125 with generic, non-selective NSAIDs like indomethacin or less specific clinical inhibitors introduces critical confounding variables into experimental workflows. Non-selective inhibitors bind to both COX-1 and COX-2, making it impossible to definitively attribute observed phenotypic changes—such as reduced prostaglandin E2 (PGE2) synthesis or altered tumor growth—solely to COX-2 inhibition [1]. In in vivo models, the use of non-selective baseline compounds routinely triggers severe COX-1-mediated gastric mucosal damage, which can lead to premature animal mortality and the invalidation of long-term chronic inflammation or xenograft studies. Furthermore, SC-58125 utilizes a specific time-dependent, slow tight-binding mechanism within the COX-2 side pocket that generic NSAIDs lack, meaning generic substitution fails to accurately benchmark the binding kinetics required for modern coxib-class drug discovery [2].
SC-58125 demonstrates a profound selectivity profile, inhibiting COX-2 with an IC50 of 0.04 µM while showing virtually no inhibition of COX-1 at concentrations up to 100 µM. In direct contrast, the non-selective benchmark indomethacin inhibits both isoforms at low micromolar concentrations, failing to provide assay specificity [1]. This >2500-fold selectivity ratio ensures that SC-58125 can completely isolate COX-2 activity without generating COX-1 background noise .
| Evidence Dimension | Enzymatic IC50 (COX-1 vs COX-2) |
| Target Compound Data | COX-2 IC50 = 0.04 µM; COX-1 IC50 > 100 µM |
| Comparator Or Baseline | Indomethacin (Non-selective, inhibits both COX-1 and COX-2) |
| Quantified Difference | >2500-fold selectivity for COX-2 over COX-1 |
| Conditions | In vitro recombinant enzyme and cellular assays |
Procuring a highly selective reference standard prevents false positives in target validation and ensures clean data in COX-2 specific screening workflows.
When administered in vivo, SC-58125 effectively blocks carrageenan-induced paw edema and reduces localized PGE2 levels to baseline without altering basal gastric PG production. Conversely, indomethacin and other non-selective NSAIDs cause significant gastric mucosal lesions due to COX-1 inhibition [1]. This gastric-sparing property allows SC-58125 to be dosed continuously in chronic models without inducing fatal gastrointestinal toxicity.
| Evidence Dimension | Gastric mucosal integrity during efficacy dosing |
| Target Compound Data | No gastric lesions; basal gastric PG preserved |
| Comparator Or Baseline | Indomethacin (Induces severe gastric lesions and PG depletion) |
| Quantified Difference | Complete elimination of COX-1 mediated gastric toxicity at therapeutic doses |
| Conditions | In vivo rat carrageenan-induced edema model |
Eliminating gastric toxicity is essential for maintaining the viability, ethical compliance, and statistical power of long-term in vivo animal studies.
SC-58125 exhibits excellent processability for laboratory workflows, achieving a maximum solubility of 100 mM (38.44 mg/mL) in DMSO. This allows for the creation of highly concentrated, stable stock solutions that can be stored at -80°C for up to 6 months without degradation . Compared to poorly soluble experimental analogs that require complex surfactant formulations or heat to dissolve, SC-58125 ensures precise, reproducible serial dilutions across multi-well plates .
| Evidence Dimension | Stock solution solubility and stability |
| Target Compound Data | 100 mM in DMSO; stable for 6 months at -80°C |
| Comparator Or Baseline | Poorly soluble generic lipophilic NSAIDs |
| Quantified Difference | Enables reliable >10 mM stock generation without precipitation |
| Conditions | In vitro assay preparation and compound storage |
High solubility in standard assay vehicles like DMSO prevents compound precipitation, ensuring accurate dosing and reproducible results in automated screening.
In oncology models, SC-58125 provides definitive proof of target engagement. At a dose of 10 mg/kg, it significantly inhibits the growth of established HCA-7 human colon cancer xenografts (which express high levels of COX-2). Crucially, it has no effect on the growth of HCT-116 xenografts, which are COX-2 negative [1]. This binary efficacy profile makes it a superior positive/negative control compared to broad-spectrum chemotherapeutics or non-selective NSAIDs that exhibit off-target cytotoxicity.
| Evidence Dimension | Tumor growth inhibition based on target expression |
| Target Compound Data | Blocks HCA-7 (COX-2+) growth; No effect on HCT-116 (COX-2-) |
| Comparator Or Baseline | Non-selective cytotoxic agents (inhibit both indiscriminately) |
| Quantified Difference | 100% correlation between efficacy and COX-2 expression |
| Conditions | In vivo murine xenograft models (10 mg/kg i.p.) |
Procuring a compound with a strict target-dependent efficacy profile allows researchers to confidently validate COX-2 as the primary driver in specific tumor models.
Due to its extreme >2500-fold selectivity and high DMSO solubility (100 mM), SC-58125 is the ideal reference standard for benchmarking the IC50 and time-dependent binding kinetics of novel coxib-class drug candidates in automated in vitro assays .
SC-58125 is strictly indicated for validating target engagement in colon cancer research. Its proven ability to halt COX-2 positive HCA-7 tumors while sparing COX-2 negative HCT-116 tumors makes it a mandatory control for in vivo tumor growth inhibition studies [1].
For long-term animal studies requiring sustained suppression of PGE2 without the confounding variable of COX-1 mediated gastric ulceration, SC-58125 provides a viable, cruelty-compliant alternative to indomethacin [2].
In specialized neuroinflammation models, such as status epilepticus, SC-58125 is utilized to selectively block COX-2/PGE2-mediated BDNF elevation in the hippocampus, allowing researchers to isolate specific neuro-inflammatory cascades without peripheral off-target effects [3].
Acute Toxic